REACTION_CXSMILES
|
[S:1]([O-:4])([O-:3])=[O:2].[Na+].[Na+].C[O:8][C:9](=[O:26])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]Br.[OH-].[Na+].S(=O)(=O)(O)O.S(=O)=O>O.C(O)CC.O1CCCC1.CO>[S:1]([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]([OH:26])=[O:8])([OH:4])(=[O:3])=[O:2] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
327 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
728 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCCCCCCCCBr)=O
|
Name
|
|
Quantity
|
1.26 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
945 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
430 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux in 6 L reactor
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
solid material was washed with tetrahydrofuran (3×700 mL)
|
Type
|
TEMPERATURE
|
Details
|
Filtrate was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
another portion of material was precipitated
|
Type
|
FILTRATION
|
Details
|
This precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran (2×200 mL)
|
Type
|
ADDITION
|
Details
|
mixed with water (8.4 L) in 20 L pot
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
WAIT
|
Details
|
to boiling for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to 15° C. (ice bath)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered on Büchner funnel
|
Type
|
FILTRATION
|
Details
|
through filter
|
Type
|
FILTRATION
|
Details
|
paper Seitz (several layers filter)
|
Type
|
WAIT
|
Details
|
took two days
|
Duration
|
2 d
|
Type
|
WASH
|
Details
|
washed with distilled water until pH of filtrate
|
Type
|
WAIT
|
Details
|
This procedure took about three days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
Muddy white material was dried in oven at 80° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)CCCCCCCCCCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |